molecular formula C10H10O3 B8383453 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No. B8383453
M. Wt: 178.18 g/mol
InChI Key: CFFDJOAAJJTVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05264458

Procedure details

50 g (0.23 mol) of the compound from Example 13 are initially introduced in 780 ml of absolute CH2Cl2 at -78° C. 114 ml (1.2 mol) of boron tribromide in 360 ml of absolute CH2Cl2 are then added dropwise and the mixture is stirred at -78° C. for 30 minutes. It is then stirred at 0° C. for 2.5 h, subsequently cooled to -78° C. again and 690 ml of absolute MeOH are added cautiously. After 15 minutes, the mixture is evaporated, the residue is dissolved in 818 ml of MeOH, 272 ml of 2N NaOH solution are added and the mixture is stirred at 20° C. for 2 h. The methanol is evaporated in vacuo, the aqueous phase is washed with 200 ml of ethyl acetate and then acidified to pH 1-2 using concentrated hydrochloric acid with ice cooling. The aqueous phase is shaken twice with 100 ml of ethyl acetate each time, and the combined ethyl acetate phases are dried over Na2SO4 and evaporated. The residue is recrystallized from toluene.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
solvent
Reaction Step Two
Name
Quantity
690 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([C:12]([O:14]CC)=[O:13])[CH2:6]2.B(Br)(Br)Br.CO>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([C:12]([OH:14])=[O:13])[CH2:6]2

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC=1C=C2CC(CC2=CC1)C(=O)OCC
Name
Quantity
780 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
114 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
360 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
690 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at -78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
It is then stirred at 0° C. for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled to -78° C. again
WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 818 ml of MeOH
ADDITION
Type
ADDITION
Details
272 ml of 2N NaOH solution are added
STIRRING
Type
STIRRING
Details
the mixture is stirred at 20° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The methanol is evaporated in vacuo
WASH
Type
WASH
Details
the aqueous phase is washed with 200 ml of ethyl acetate
STIRRING
Type
STIRRING
Details
The aqueous phase is shaken twice with 100 ml of ethyl acetate each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ethyl acetate phases are dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from toluene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OC=1C=C2CC(CC2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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